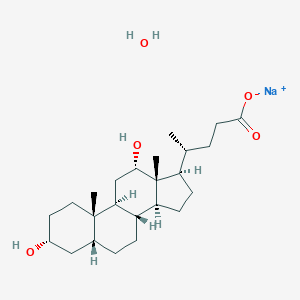

Sodium deoxycholate monohydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Natriumdeoxycholat, auch bekannt als Deoxycholsäure-Natriumsalz, ist ein Derivat der Gallensäure. Es ist eine sekundäre Gallensäure, die von Darmbakterien aus Cholsäure gebildet wird. Diese Verbindung wird in verschiedenen wissenschaftlichen Forschungsanwendungen aufgrund ihrer Fähigkeit, membrangebundene Proteine zu solubilisieren und Zellen zu lysieren, häufig verwendet .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Natriumdeoxycholat kann durch eine Neutralisationsreaktion von Deoxycholsäure mit Natriumhydroxid aus Deoxycholsäure synthetisiert werden. Die Reaktion beinhaltet typischerweise das Auflösen von Deoxycholsäure in einem geeigneten Lösungsmittel, wie Ethanol oder Methanol, und anschließendem Zugabe einer stöchiometrischen Menge an Natriumhydroxid. Das Gemisch wird gerührt, bis die Reaktion abgeschlossen ist, und das Lösungsmittel wird abgedampft, um das Natriumsalz zu erhalten .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird Natriumdeoxycholat durch Extraktion von Deoxycholsäure aus Rindergalle hergestellt. Die extrahierte Deoxycholsäure wird dann gereinigt und mit Natriumhydroxid neutralisiert, um das Natriumsalz zu bilden. Das Produkt wird durch Kristallisation und Trocknungsprozesse weiter gereinigt, um eine hohe Reinheit zu erreichen .

Analyse Chemischer Reaktionen

Interaction with Biological Membranes

Sodium deoxycholate monohydrate acts as an anionic detergent, disrupting lipid bilayers and solubilizing membrane proteins. This reaction is critical in cell lysis and lipid extraction:

-

Mechanism : The amphiphilic structure enables hydrophobic interactions with lipid components while the polar head group stabilizes micelles in aqueous environments .

-

pH-Dependent Behavior : Zeta potential measurements reveal charge inversion at different pH levels, influencing colloidal stability (Table 1) .

Table 1: Zeta Potential of Sodium Deoxycholate-Coated Nanoparticles

| pH | Zeta Potential (mV) |

|---|---|

| 4 | -25.6 ± 0.9 |

| 6 | -28.5 ± 2.2 |

| 8 | -38.1 ± 0.9 |

| 10 | -39.1 ± 0.6 |

| Source: Zeta potential analysis under varying pH conditions . |

Solubilization of Lipids and Proteins

The compound solubilizes lipids via micelle formation and interacts with hydrophobic protein domains:

-

Lipid Solubility : Critical micelle concentration (CMC) ranges between 2–6 mM, facilitating fat absorption and membrane component extraction .

-

Enzyme Solubilization : Used to extract estrogen synthetase from human placental microsomes by disrupting hydrophobic interactions .

Role in Drug Delivery Systems

Sodium deoxycholate enhances drug bioavailability through nanoscale interactions:

-

Vesicle Formation : Combines with phospholipids (e.g., egg yolk lecithin) to form deformable liposomes, improving drug encapsulation efficiency .

-

Stability : Liposomes modified with 1.25% sodium deoxycholate exhibit optimal zeta potential (-38.1 mV) at pH 8, ensuring prolonged circulation .

Key Reaction in Liposome Synthesis :

Phospholipid+Sodium Deoxycholate→Stable Liposomal Bilayer

This reaction enhances drug transport across biological barriers .

Gallstone Dissolution

In vitro studies demonstrate its efficacy in dissolving cholesterol-rich gallstones:

-

Mechanism : Disrupts cholesterol aggregates via hydrophobic interactions, reducing stone mass by >50% within 24 hours .

-

Concentration Dependence : 0.5% solutions show moderate activity, while 1% solutions induce significant necrosis in adipose tissue models .

Chemical Stability and Reactivity

-

Thermal Stability : Stable up to 300°C, with decomposition observed at higher temperatures .

-

Incompatibilities : Reacts with oxidizing agents, necessitating storage under inert gas (e.g., argon) .

Toxicological Interactions

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

Solubilization of Proteins

Sodium deoxycholate is primarily utilized as a solubilization agent in protein purification processes. It aids in the extraction of membrane proteins from biological samples, enhancing their stability and activity. The critical micelle concentration (CMC) of sodium deoxycholate is approximately 0.21% (5 mM), making it effective for solubilizing proteins at low concentrations .

Case Study: Protein Recovery

A study highlighted the use of sodium deoxycholate in recovering 40-80% of proteins from dilute solutions (1 µg/ml). This method demonstrated significant efficiency in concentrating proteins for further analysis, such as electrophoresis or chromatography .

Pharmaceutical Applications

Drug Formulation

Sodium deoxycholate is employed in the formulation of various pharmaceutical products, particularly those involving poorly soluble drugs. Its surfactant properties enhance drug solubility and bioavailability, making it an essential component in certain injectable formulations.

Example: Estrogen Synthetase Solubilization

In pharmaceutical research, sodium deoxycholate has been used to solubilize estrogen synthetase from human placental microsomes. This application is crucial for studying enzyme kinetics and developing hormone-related therapies .

Laboratory Research Applications

Cell Culture and Transfection

In molecular biology, sodium deoxycholate serves as a reagent in cell culture protocols and transfection procedures. It facilitates the uptake of nucleic acids into cells by disrupting cell membranes temporarily, thereby enhancing gene delivery efficiency.

Chromatography Techniques

Sodium deoxycholate is also utilized in various chromatography techniques, including affinity chromatography, where it helps elute bound proteins from columns by altering their solubility properties .

Industrial Applications

Food Industry

Although less common than its laboratory applications, sodium deoxycholate can be found in the food industry as an emulsifying agent. It helps stabilize mixtures that would otherwise separate, such as oil-in-water emulsions.

Summary Table of Applications

Wirkmechanismus

Deoxycholic acid sodium salt exerts its effects by disrupting cell membranes. As a bile acid, it emulsifies fats in the gut. When used in scientific research, it disrupts cell membranes, leading to cell lysis and solubilization of membrane-bound proteins. This mechanism involves the interaction with lipid bilayers, causing membrane destabilization and subsequent cell lysis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Cholsäure

- Chenodesoxycholsäure

- Lithocholsäure

- Ursodeoxycholsäure

Einzigartigkeit

Natriumdeoxycholat ist aufgrund seiner starken Fähigkeit, membrangebundene Proteine zu solubilisieren und Zellen zu lysieren, ein unschätzbares Reagenz in der biochemischen und zellbiologischen Forschung. Seine Wirksamkeit bei der Störung von Zellmembranen und dem Auflösen hydrophober Moleküle unterscheidet es von anderen Gallensäuren .

Eigenschaften

CAS-Nummer |

145224-92-6 |

|---|---|

Molekularformel |

C24H42NaO5 |

Molekulargewicht |

433.6 g/mol |

IUPAC-Name |

sodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C24H40O4.Na.H2O/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3;;/h14-21,25-26H,4-13H2,1-3H3,(H,27,28);;1H2/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-;;/m1../s1 |

InChI-Schlüssel |

HKLBTQUQYACMJN-WTCAICSISA-N |

SMILES |

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.O.[Na+] |

Isomerische SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.O.[Na] |

Kanonische SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.O.[Na] |

Aussehen |

Assay:≥95%A crystalline solid |

Physikalische Beschreibung |

Solid; [Sigma-Aldrich MSDS] |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

83-44-3 (Parent) |

Synonyme |

DCA; Sodium Deoxycholate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.